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Compound of Interest

Compound Name: 1,3-Distearin

Cat. No.: B120778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,3-Distearin (glycerol 1,3-distearate), a key intermediate and excipient in various scientific

and industrial applications. The document presents quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured

format, accompanied by detailed experimental protocols to ensure reproducibility.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic signatures of 1,3-Distearin, facilitating

its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the carbon and hydrogen

framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of 1,3-Distearin
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Chemical Shift (δ) ppm Multiplicity Assignment

~4.15 m sn-1,3 CH₂

~3.95 m sn-2 CH

~2.30 t α-CH₂ (adjacent to C=O)

~1.60 m β-CH₂

~1.25 br s -(CH₂)n- (polymethylene chain)

~0.88 t Terminal CH₃

Solvent: CDCl₃. Data sourced

from SpectraBase.[1]

Table 2: ¹³C NMR Spectroscopic Data of 1,3-Distearin
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Chemical Shift (δ) ppm Assignment

~173.5 C=O (Ester carbonyl)

~68.9 sn-2 CH

~65.2 sn-1,3 CH₂

~34.2 α-CH₂ (adjacent to C=O)

~31.9 -(CH₂)n-

~29.7 -(CH₂)n-

~29.5 -(CH₂)n-

~29.3 -(CH₂)n-

~29.1 -(CH₂)n-

~24.9 β-CH₂

~22.7 -(CH₂)n-

~14.1 Terminal CH₃

Solvent: CDCl₃. Data sourced from

SpectraBase.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1,3-Distearin.

Table 3: Key IR Absorption Bands for 1,3-Distearin
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Wavenumber (cm⁻¹) Intensity Assignment

~3450 Broad O-H stretch (hydroxyl group)

~2920, ~2850 Strong
C-H stretch (asymmetric and

symmetric methylene)

~1735 Strong C=O stretch (ester carbonyl)

~1465 Medium
C-H bend (methylene

scissoring)

~1175 Strong C-O stretch (ester)

~720 Medium
-(CH₂)n- rock (methylene

rocking)

Sample preparation technique:

Thin film from chloroform cast

or KBr pellet.[3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Table 4: Mass Spectrometry Data of 1,3-Distearin

m/z (mass-to-charge ratio) Assignment

625.0
[M+H]⁺ (Molecular ion + H) - often of low

abundance

341.3
Fragment corresponding to the loss of one

stearic acid and water

267.2
Fragment corresponding to the stearoyl cation

[CH₃(CH₂)₁₆CO]⁺

Ionization techniques can influence the

fragmentation pattern observed.[5][6]
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of 1,3-Distearin and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard (0 ppm).

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a

300 MHz or higher field NMR spectrometer.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase and baseline correction, and calibration of the chemical shift

scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film): Dissolve a small amount of 1,3-Distearin in a volatile

solvent such as chloroform. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr)

and allow the solvent to evaporate completely, leaving a thin film of the analyte.[7]

Background Collection: Record a background spectrum of the clean, empty salt plate.

Sample Analysis: Mount the sample-coated salt plate in the spectrometer and acquire the IR

spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will

automatically ratio the sample spectrum against the background to produce the final

absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the high molecular weight and low volatility of intact 1,3-Distearin, GC-MS analysis is

typically performed after derivatization to analyze its fatty acid composition.

Derivatization (Transesterification): Convert the glyceride to its more volatile fatty acid methyl

esters (FAMEs). This can be achieved by heating the sample in a solution of methanolic HCl

or BF₃ in methanol.[8]
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Extraction: After the reaction, add water and a nonpolar solvent (e.g., hexane) to the mixture.

The FAMEs will partition into the organic layer.

GC-MS Analysis: Inject an aliquot of the organic layer into the GC-MS system.

GC Conditions: Use a suitable capillary column (e.g., a wax or polysiloxane-based

column) and a temperature program that allows for the separation of the FAMEs.

MS Conditions: Use electron ionization (EI) at 70 eV and scan a mass range appropriate

for the expected FAMEs (e.g., m/z 50-500).

Data Interpretation: Identify the FAMEs by comparing their mass spectra and retention times

with those of authentic standards and spectral libraries.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

1,3-Distearin.
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Spectroscopic Analysis Workflow for 1,3-Distearin
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Final Report
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Caption: A generalized workflow for the spectroscopic analysis of 1,3-Distearin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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